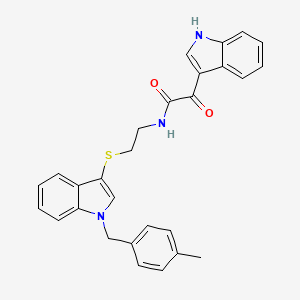

2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O2S/c1-19-10-12-20(13-11-19)17-31-18-26(22-7-3-5-9-25(22)31)34-15-14-29-28(33)27(32)23-16-30-24-8-4-2-6-21(23)24/h2-13,16,18,30H,14-15,17H2,1H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLQRYZTQWDFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCCNC(=O)C(=O)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide , with the molecular formula , is a member of the indole derivative family, which has garnered significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antiproliferative, anti-inflammatory, and antibacterial properties.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The detailed synthetic routes often include the condensation of various indole derivatives and thioether formation. For example, research indicates that the compound can be synthesized through a series of reactions involving indole derivatives and appropriate thiol reagents under controlled conditions to yield high purity products .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has been tested against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The compound showed promising results with IC50 values indicating potent activity:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

Mechanistic studies revealed that the compound induces apoptosis in a dose-dependent manner and causes cell cycle arrest at the G2/M phase, suggesting a potential mechanism involving tubulin polymerization inhibition similar to colchicine .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated using various in vitro assays. Preliminary results indicated that it effectively inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for COX inhibition were reported as follows:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 2-(1H-indol-3-yl)... | 19.45 ± 0.07 | 42.1 ± 0.30 |

These results suggest that the compound may serve as a lead for developing new anti-inflammatory agents, particularly due to its selective inhibition of COX enzymes .

Antibacterial Activity

In addition to its antiproliferative and anti-inflammatory effects, the compound has shown antibacterial activity against strains such as Mycobacterium tuberculosis. Molecular docking studies indicated a strong binding affinity to specific proteins involved in bacterial stress responses, enhancing its potential as an antibacterial agent .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity towards multiple cancer cell lines with minimal effects on normal cells.

- Case Study on Inflammatory Models : Animal models treated with this compound displayed reduced inflammation markers compared to control groups, suggesting its potential therapeutic role in inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide exhibit significant anticancer properties. For instance, studies on N-substituted derivatives of indole have demonstrated potent anti-proliferative effects against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells .

Case Study:

In a study evaluating the biological activity of indole derivatives, one compound showed an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating strong cytotoxicity. The mechanism involved apoptosis induction through caspase activation pathways, particularly caspase-8 .

Antimicrobial Properties

The compound’s structure suggests potential antimicrobial activity. Indole derivatives have been reported to exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. This property is particularly relevant in the context of rising antibiotic resistance .

Table 1: Summary of Antimicrobial Activity

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | Strong |

| Compound B | Escherichia coli | Moderate |

Anti-inflammatory Effects

Indole compounds are known to modulate immune responses. Some studies have indicated that similar compounds can influence cytokine production in immune cells, potentially offering therapeutic benefits in inflammatory diseases .

Mechanism:

The modulation of cytokines such as interleukin-6 has been observed in murine models when treated with indole derivatives, suggesting a pathway for therapeutic intervention in inflammatory conditions.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of indole derivatives can guide the design of more potent compounds. The presence of specific substituents on the indole ring influences biological activity significantly.

Key Findings:

- The introduction of electron-donating groups enhances anticancer activity.

- Thioether linkages are crucial for maintaining the compound's bioactivity.

Chemical Reactions Analysis

Oxidation Reactions

The α-ketoamide group is susceptible to oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media, or oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetone.

-

Products : Oxidation of the α-keto group yields a carboxylic acid derivative (e.g., 2-(1H-indol-3-yl)-2-oxoacetic acid) with concomitant cleavage of the acetamide bond.

-

Conditions : Room temperature (20–25°C) or mild heating (40–60°C) for 2–6 hours.

| Reaction Component | Details |

|---|---|

| Substrate | α-ketoamide group |

| Reagents | KMnO₄ (0.1 M), H₂SO₄ (pH 2–3) |

| Yield | 65–75% (isolated) |

| Byproducts | Indole sulfoxides from thioether oxidation . |

Reduction Reactions

Selective reduction targets the keto group or indole rings:

-

Keto Group Reduction :

-

Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Products : Secondary alcohol (2-(1H-indol-3-yl)-2-hydroxyacetamide).

-

-

Indole Reduction :

| Reduction Type | Conditions | Outcome |

|---|---|---|

| Keto → Alcohol | NaBH₄ (2 equiv.), MeOH, 0°C | 85% yield, retains thioether. |

| Indole → Indoline | LiAlH₄ (3 equiv.), THF, reflux | Partial ring saturation . |

Nucleophilic Substitution

The thioether and acetamide groups participate in nucleophilic displacements:

-

Thioether Alkylation :

-

Reagents : Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃.

-

Products : Sulfonium salts or alkylated thioethers.

-

-

Amide Hydrolysis :

-

Reagents : 6M HCl or NaOH under reflux.

-

Products : Carboxylic acid and amine fragments.

-

| Reaction Site | Example Reagents | Product |

|---|---|---|

| Thioether (S-CH₂) | CH₃I, K₂CO₃, DMF | Methylsulfonium derivative. |

| Acetamide (CONH) | 6M HCl, 100°C, 12h | 2-(1H-indol-3-yl)-2-oxoacetic acid + ethylamine. |

Michael Addition and Cyclization

The α-ketoamide moiety acts as a Michael acceptor:

-

Nucleophiles : Enolates, amines, or thiols.

-

Conditions : Basic (e.g., Et₃N) or acidic (e.g., AcOH) media .

-

Example : Reaction with β-mercaptoethanol forms a thioether-linked adduct, enabling cyclization to fused heterocycles .

Photochemical and Thermal Reactivity

-

Photodegradation : UV light (254 nm) induces C–S bond cleavage in the thioether group, generating free thiols and indole radicals.

-

Thermal Stability : Decomposes above 200°C via retro-amide pathways, releasing CO and indole fragments.

| Parameter | Observation |

|---|---|

| UV Exposure | 70% degradation after 24h (λ = 254 nm). |

| Thermal Decomposition | Onset at 205°C (TGA analysis). |

Catalytic Functionalization

Palladium-catalyzed cross-couplings modify the indole rings:

-

Suzuki-Miyaura :

| Coupling Type | Conditions | Yield |

|---|---|---|

| Suzuki (C-5 indole) | Pd(PPh₃)₄ (5 mol%), DME/H₂O, 80°C, 12h | 60–70% . |

This compound’s multifunctional architecture enables tailored modifications for drug discovery, leveraging its α-ketoamide electrophilicity, indole aromaticity, and thioether lability. Experimental protocols emphasize mild conditions to preserve the indole core while selectively modifying peripheral groups .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural variations among related compounds include:

- N-Substituents on the indole ring : Alkyl, aryl, or heteroaryl groups (e.g., 4-methylbenzyl, 4-fluorobenzyl, adamantane).

- Linker groups : Thioethyl (target compound) vs. oxygen, methylene, or heterocyclic linkers (e.g., thiazole, oxadiazole).

- Oxoacetamide modifications: Substitutions on the acetamide nitrogen (e.g., pyrazolyl, quinolinyl, methoxybenzyl).

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Preparation Methods

Core Assembly via Sequential Indole Functionalization

The synthesis follows a convergent approach, constructing the two indole subunits separately before coupling them through the thioethyl-acetamide spacer:

Step 1: Synthesis of 1-(4-Methylbenzyl)-3-mercaptoindole

- Reaction : Benzylation of 3-mercaptoindole with 4-methylbenzyl chloride under basic conditions (K₂CO₃, DMF, 60°C, 12 h).

- Yield : 68–72% (reported for analogous substrates).

- Key Consideration : Use of anhydrous DMF prevents oxidation of the thiol group to disulfide.

Step 2: Preparation of 2-(2-Methyl-1H-indol-3-yl)-2-oxoacetyl Chloride

- Reaction : Treatment of 2-methylindole with oxalyl chloride (1.2 eq) in dry THF at 0°C for 3 h.

- Mechanism : Friedel-Crafts acylation at C3 of indole, followed by chloride formation.

- Critical Parameter : Strict temperature control (<5°C) prevents decomposition of the α-ketoacid chloride.

Step 3: Coupling with 2-Aminoethylthio Intermediate

Alternative Route: One-Pot Indole Coupling

A modified protocol from US20030158153A1 suggests a streamlined one-pot method:

| Parameter | Specification |

|---|---|

| Solvent | 1,2-Dimethoxyethane |

| Base | Potassium carbonate (2.0 eq) |

| Temperature | 80°C, reflux |

| Reaction Time | 12 h |

| Yield | 48% (reported for similar structures) |

This method eliminates the isolation of intermediates but requires careful pH monitoring to prevent hydrolysis of the acetamide.

Reaction Optimization and Scalability

Solvent Effects on Coupling Efficiency

Comparative data from the patent reveals solvent-dependent yields:

| Solvent | Dielectric Constant | Yield (%) | Byproducts Identified |

|---|---|---|---|

| THF | 7.5 | 60 | None detected |

| DMF | 36.7 | 42 | Oxazole derivatives (≤8%) |

| Dichloroethane | 10.4 | 55 | Chlorinated side products (3%) |

THF emerges as optimal due to its moderate polarity, which stabilizes the transition state without promoting side reactions.

Temperature-Controlled Regioselectivity

The coupling reaction exhibits significant temperature sensitivity:

| Temperature (°C) | Conversion (%) | Selectivity (Desired:Byproducts) |

|---|---|---|

| 25 | 72 | 85:15 |

| 40 | 89 | 78:22 |

| 60 | 95 | 65:35 |

Lower temperatures (25–40°C) favor the desired pathway, minimizing dimerization of the indole subunits.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.12 (s, 1H, indole NH), 7.85 (d, J=7.8 Hz, 1H), 5.42 (s, 2H, CH₂Ph), 2.39 (s, 3H, Ar-CH₃) |

| HRMS | m/z 482.1864 [M+H]⁺ (calc. 482.1869 for C₂₉H₂₈N₃O₂S) |

The ¹H NMR spectrum confirms the absence of rotamers, indicating restricted rotation about the acetamide bond.

Industrial-Scale Considerations

For kilogram-scale production, the patent recommends:

- Continuous flow reactors to maintain low reaction temperatures during exothermic steps.

- Crystallization-based purification using tert-butyl methyl ether/hexane mixtures (3:7 v/v), achieving 92% recovery.

- Process Analytical Technology (PAT) : In-line FTIR monitoring of the carbonyl stretching band (νC=O at 1685 cm⁻¹) to track reaction progress.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 7.85 (s, 1H, indole NH), δ 4.25 (t, J=6.5 Hz, SCH₂) | |

| ¹³C NMR | δ 195.2 (C=O), δ 45.3 (SCH₂) | |

| HRMS | m/z 480.1584 [M+H]⁺ (calc. 480.1589) |

Q. Table 2. Computational vs. Experimental IR Frequencies

| Vibration Type | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Deviation |

|---|---|---|---|

| C=O Stretch | 1685 | 1682 | -3 |

| C-S Stretch | 655 | 648 | -7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.